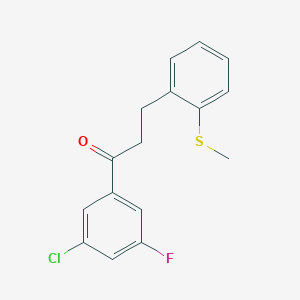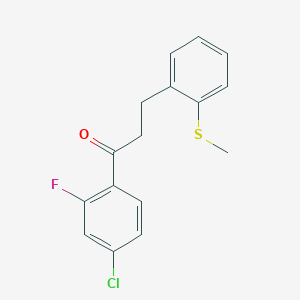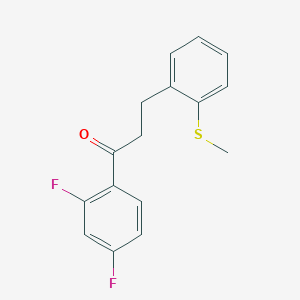
3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-3,4',5'-trifluoropropiophenone (3FP-TFPP) is a fluorinated phenyl ketone that has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and analytical chemistry. It is a highly versatile compound with a range of properties that make it an ideal choice for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Material Applications
Hyperbranched Poly(arylene ether)s Synthesis
A trifluoromethyl-activated trifluoro monomer was synthesized, leading to the development of hyperbranched poly(arylene ether)s with high molecular weight and excellent thermal stability. These materials show promise in various applications due to their structural properties and thermal resistance (Banerjee et al., 2009).
Novel Poly(arylene ether)s Development
Novel poly(arylene ether)s were synthesized using bisfluoro monomers, displaying high thermal stability, solubility in various organic solvents, and potential for optical transparency applications (Salunke et al., 2007).
Optical and Dielectric Material Enhancement
The study explored the effects of fluorinated diamine linkage groups on the optical and dielectric properties of polyimide thin films, highlighting the material's suitability for various industrial applications due to its excellent thermal and optical properties (Jang et al., 2007).
Development of Arylene Ether Polymers
Novel arylene ether polymers with high glass-transition temperature and solubility in organic solvents were synthesized. These polymers show great potential for use in transparent materials due to their optical properties (Huang et al., 2007).
Biomedical and Chemical Applications
Antipathogenic Activity of Thiourea Derivatives
Synthesis and characterization of acylthioureas demonstrated significant anti-pathogenic activity, particularly against strains known for biofilm growth, indicating potential in developing novel antimicrobial agents (Limban et al., 2011).
Robinson Annulation for Compound Synthesis
The study detailed a stepwise Robinson annulation approach to synthesize various fluorinated cyclohexane and aromatic derivatives, showcasing the method's efficacy in creating complex molecules from simple precursors (Massicot et al., 2011).
Synthesis and Properties of Arylene Ether Polymers
The synthesis of poly(aryl ether ketone/sulfone)s with ortho-methyl and pendant trifluoromethyl-substituted phenyl groups was achieved. These polymers exhibit good solubility, thermal stability, low dielectric constants, and excellent optical properties (Shang et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O/c16-11-3-1-2-9(6-11)4-5-14(20)10-7-12(17)15(19)13(18)8-10/h1-3,6-8H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXKUMUIJGTEKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644555 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-73-2 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














